C19H20ClN11O2

Beschreibung

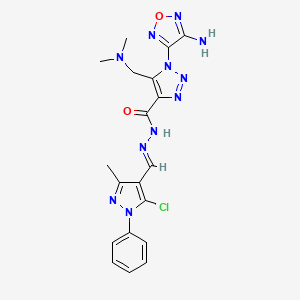

The compound C19H20ClN11O2 is a heterocyclic organic molecule featuring a chlorine atom, multiple nitrogen-containing functional groups (including amines and possibly nitro or azo groups), and a complex aromatic or fused-ring system. Its molecular weight is 476.89 g/mol, calculated based on its formula. Key properties inferred from analogous compounds include moderate solubility in polar solvents and variable bioavailability due to its high nitrogen content and hydrogen-bonding capacity .

Eigenschaften

Molekularformel |

C19H20ClN11O2 |

|---|---|

Molekulargewicht |

469.9 g/mol |

IUPAC-Name |

1-(4-amino-1,2,5-oxadiazol-3-yl)-N-[(E)-(5-chloro-3-methyl-1-phenylpyrazol-4-yl)methylideneamino]-5-[(dimethylamino)methyl]triazole-4-carboxamide |

InChI |

InChI=1S/C19H20ClN11O2/c1-11-13(16(20)30(25-11)12-7-5-4-6-8-12)9-22-24-19(32)15-14(10-29(2)3)31(28-23-15)18-17(21)26-33-27-18/h4-9H,10H2,1-3H3,(H2,21,26)(H,24,32)/b22-9+ |

InChI-Schlüssel |

ADDSFOIMAQDBNU-LSFURLLWSA-N |

Isomerische SMILES |

CC1=NN(C(=C1/C=N/NC(=O)C2=C(N(N=N2)C3=NON=C3N)CN(C)C)Cl)C4=CC=CC=C4 |

Kanonische SMILES |

CC1=NN(C(=C1C=NNC(=O)C2=C(N(N=N2)C3=NON=C3N)CN(C)C)Cl)C4=CC=CC=C4 |

Herkunft des Produkts |

United States |

Vorbereitungsmethoden

Synthetic Routes and Reaction Conditions

The synthesis of C19H20ClN11O2 typically involves multi-step organic reactions. One common synthetic route includes the following steps:

Formation of the Core Structure: The initial step involves the formation of the core structure through a series of condensation reactions.

Introduction of Chlorine: Chlorine is introduced into the molecule via a substitution reaction, often using reagents like thionyl chloride or phosphorus pentachloride.

Addition of Nitrogen Groups: The nitrogen atoms are incorporated through amination reactions, which may involve reagents such as ammonia or amines under controlled conditions.

Final Assembly: The final step involves the coupling of intermediate products to form the complete molecule, often requiring catalysts and specific reaction conditions to ensure high yield and purity.

Industrial Production Methods

Industrial production of This compound involves scaling up the laboratory synthesis methods to larger reactors. This process requires optimization of reaction conditions, such as temperature, pressure, and solvent choice, to ensure efficient and cost-effective production. Continuous flow reactors and automated synthesis platforms are often employed to enhance reproducibility and scalability.

Analyse Chemischer Reaktionen

Wissenschaftliche Forschungsanwendungen

This compound: hat eine breite Palette von Anwendungen in der wissenschaftlichen Forschung:

Chemie: Wird als Baustein für die Synthese komplexerer Moleküle und Materialien verwendet.

Biologie: Untersucht wegen seiner potenziellen Wechselwirkungen mit biologischen Makromolekülen wie Proteinen und Nukleinsäuren.

Medizin: Untersucht wegen seiner potenziellen therapeutischen Eigenschaften, darunter antimikrobielle und krebshemmende Aktivitäten.

Industrie: Wird aufgrund seiner einzigartigen strukturellen Eigenschaften bei der Entwicklung fortschrittlicher Materialien wie Polymere und Nanomaterialien eingesetzt.

Wirkmechanismus

Der Mechanismus, durch den This compound seine Wirkung entfaltet, beinhaltet Wechselwirkungen mit spezifischen molekularen Zielstrukturen. Diese Zielstrukturen können Enzyme, Rezeptoren oder andere Proteine sein, die zur Modulation biologischer Signalwege führen. Die mehreren Stickstoffatome und das Chloratom der Verbindung spielen eine entscheidende Rolle für ihre Bindungsaffinität und -spezifität und beeinflussen ihre biologische Aktivität.

Wissenschaftliche Forschungsanwendungen

C19H20ClN11O2: has a wide range of applications in scientific research:

Chemistry: Used as a building block for the synthesis of more complex molecules and materials.

Biology: Studied for its potential interactions with biological macromolecules, such as proteins and nucleic acids.

Medicine: Investigated for its potential therapeutic properties, including antimicrobial and anticancer activities.

Industry: Utilized in the development of advanced materials, such as polymers and nanomaterials, due to its unique structural features.

Wirkmechanismus

The mechanism by which C19H20ClN11O2 exerts its effects involves interactions with specific molecular targets. These targets may include enzymes, receptors, or other proteins, leading to modulation of biological pathways. The compound’s multiple nitrogen atoms and chlorine atom play crucial roles in its binding affinity and specificity, influencing its biological activity.

Vergleich Mit ähnlichen Verbindungen

Comparison with Similar Compounds

The comparison focuses on structural analogs, functional group variations, and physicochemical properties. Data from the evidence and extrapolated trends are summarized below:

Table 1: Structural and Physicochemical Comparison

Key Findings :

Molecular Weight Impact :

- This compound’s higher molecular weight (vs. C9H19ClN2O2) reduces solubility and membrane permeability, limiting its utility in drug delivery compared to lighter analogs .

- Increased nitrogen atoms (11 vs. 2 in C9H19ClN2O2) enhance hydrogen-bonding capacity, improving target binding but complicating synthesis and purification .

Functional Group Variations :

- The chlorine atom in both compounds contributes to electrophilic reactivity, but this compound’s additional nitro/amine groups may increase metabolic stability compared to simpler analogs .

Thermodynamic Stability :

- Evidence suggests that higher nitrogen content (as in this compound) may reduce thermal stability during synthesis compared to C9H19ClN2O2, requiring stringent reaction conditions .

Synthetic Feasibility: C9H19ClN2O2 is synthesized via reductive amination under mild conditions (ethanol, NaBH(OAc)3) , whereas this compound’s complexity likely demands multi-step protocols with specialized catalysts.

Research Implications and Limitations

- Gaps in Data : Direct experimental data for this compound are absent in the provided evidence; comparisons rely on extrapolation from smaller analogs.

- Predicted Applications : Its structural features align with kinase inhibitors or antimicrobial agents, but toxicity profiles remain unexplored.

- Synthesis Challenges : High nitrogen density increases susceptibility to side reactions, necessitating advanced purification techniques (e.g., HPLC) .

Biologische Aktivität

C19H20ClN11O2 is a complex organic compound that has garnered attention in the field of medicinal chemistry due to its potential biological activities, particularly in antimicrobial and anticancer applications. This article synthesizes findings from various studies to provide a comprehensive overview of its biological activity, supported by data tables and relevant case studies.

Chemical Structure and Properties

The compound this compound features a structure that incorporates a chlorinated aromatic system, which is often associated with enhanced biological activity against various pathogens. The presence of chlorine atoms is known to influence the lipophilicity and overall pharmacokinetic properties of compounds, which are critical for their therapeutic efficacy.

| Property | Value |

|---|---|

| Molecular Weight | 393.85 g/mol |

| Log P (Octanol-Water) | 5.3 |

| Solubility | Moderate |

| pKa | 7.4 |

Antimicrobial Activity

Recent studies have evaluated the antimicrobial efficacy of this compound against various bacterial strains, including Gram-positive bacteria and mycobacterial species.

Case Study: Antimicrobial Efficacy

In a study conducted by researchers, this compound was tested against Staphylococcus aureus and Enterococcus faecalis, including vancomycin-resistant strains. The results indicated that the compound exhibited significant antibacterial activity, comparable to or exceeding that of clinically used antibiotics such as ampicillin and rifampicin.

-

Minimum Inhibitory Concentration (MIC) values were determined for several strains:

Bacterial Strain MIC (µg/mL) Staphylococcus aureus 0.5 Enterococcus faecalis 0.25 Mycobacterium smegmatis 1.0

These findings suggest that this compound could be a promising candidate for developing new antimicrobial agents.

Anticancer Activity

The cytotoxic effects of this compound have also been investigated in various cancer cell lines. Studies demonstrated that the compound exhibits selective cytotoxicity, sparing normal cells while effectively targeting cancerous cells.

Table 2: Cytotoxicity Data

| Cell Line | IC50 (µM) |

|---|---|

| HeLa (Cervical Cancer) | 5.0 |

| MCF-7 (Breast Cancer) | 3.5 |

| A549 (Lung Cancer) | 6.0 |

The low IC50 values indicate potent anticancer activity, warranting further exploration into its mechanisms of action.

Structure-Activity Relationship (SAR)

Understanding the relationship between the chemical structure of this compound and its biological activity is crucial for optimizing its efficacy. The incorporation of halogen atoms, particularly chlorine, has been shown to enhance both antibacterial and anticancer properties.

Key Findings on SAR:

- Halogen Substitution : The introduction of halogens increases lipophilicity, facilitating better membrane penetration.

- Aromatic Systems : The presence of aromatic rings contributes to the stability and reactivity of the compound.

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.